Dioctylnitrosamine

概要

説明

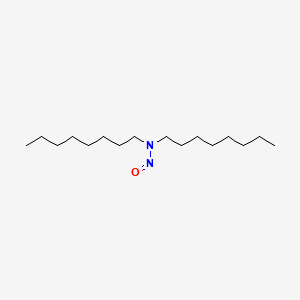

Dioctylnitrosamine is a member of the N-nitrosamine family, which is known for its potent carcinogenic properties. These compounds are characterized by the presence of a nitroso group attached to an amine. This compound, specifically, is an organic compound where the nitroso group is bonded to an octylamine moiety. N-nitrosamines are found in various environments, including food, water, and pharmaceuticals, and have been the subject of extensive research due to their health implications .

準備方法

Synthetic Routes and Reaction Conditions: Dioctylnitrosamine can be synthesized through the nitrosation of dioctylamine. This process typically involves the reaction of dioctylamine with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid like hydrochloric acid. The reaction is carried out under acidic conditions and at low temperatures to prevent the decomposition of the nitrosamine.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters such as temperature and concentration .

化学反応の分析

Types of Reactions: Dioctylnitrosamine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of nitroso oxides.

Reduction: Reduction of this compound can yield secondary amines.

Substitution: The nitroso group can be substituted by other nucleophiles under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can react with this compound under basic conditions.

Major Products:

Oxidation: Nitroso oxides.

Reduction: Secondary amines.

Substitution: Various substituted amines or thiols

科学的研究の応用

Dioctylnitrosamine has several applications in scientific research:

Chemistry: It is used as a model compound to study the reactivity and mechanisms of N-nitrosamines.

Biology: Research on this compound helps in understanding the biological effects of nitrosamines, particularly their carcinogenicity.

Medicine: It is used in studies related to drug safety and the detection of nitrosamine impurities in pharmaceuticals.

Industry: this compound is used in the development of analytical methods for detecting nitrosamines in various products

作用機序

The carcinogenicity of dioctylnitrosamine is primarily due to its metabolic activation. The compound undergoes enzymatic α-hydroxylation, typically mediated by cytochrome P450 enzymes, leading to the formation of an unstable intermediate. This intermediate can decompose to form a diazonium ion, which is a potent DNA alkylating agent. The resulting DNA damage can lead to mutations and cancer .

類似化合物との比較

- N-nitrosodimethylamine (NDMA)

- N-nitrosodiethylamine (NDEA)

- N-nitrosodibutylamine (NDBA)

Comparison: Dioctylnitrosamine is unique due to its longer alkyl chain compared to other nitrosamines like NDMA and NDEA. This structural difference can influence its physical properties, reactivity, and biological effects. For instance, the longer alkyl chain in this compound may result in different metabolic pathways and a distinct profile of DNA adducts compared to shorter-chain nitrosamines .

生物活性

Dioctylnitrosamine (DONA) is a chemical compound known for its significant biological activity, particularly in the context of carcinogenesis and liver toxicity. This article delves into the biological mechanisms, effects on cellular processes, and protective strategies against its harmful impacts, drawing upon various research findings and case studies.

Overview of this compound

DONA is a nitrosamine compound that has been studied for its potential role in inducing cancer, particularly hepatocellular carcinoma (HCC). Its biological activity is primarily linked to its ability to induce oxidative stress, inflammation, and alterations in cellular proliferation.

- Carcinogenicity : DONA is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to DNA and proteins, resulting in mutagenesis and tumorigenesis. Studies have shown that DONA exposure leads to significant increases in liver lipid peroxidation and oxidative stress markers, contributing to hepatocarcinogenesis .

- Cell Cycle Regulation : Research indicates that DONA disrupts normal cell cycle regulation. It promotes the expression of cell cycle regulatory proteins such as cyclin D1 and E1, facilitating increased proliferation of hepatocytes. In diabetic models, the proliferative response to DONA is significantly heightened, suggesting that metabolic conditions can exacerbate its effects .

- Inflammation : DONA exposure is associated with elevated levels of inflammatory markers and oxidative stress in liver tissues. The compound induces early oxidative stress and inflammation, which are critical factors in the progression of liver diseases .

Table 1: Effects of this compound on Liver Function and Cell Proliferation

Case Studies

- Dietary Restriction Study : A study utilizing a mouse model demonstrated that dietary restriction significantly mitigated the effects of DONA-induced HCC by reducing tumor size and enhancing apoptosis in liver tissues. Transcriptome analysis revealed that dietary restriction reversed many gene expression changes caused by DONA, indicating a protective mechanism at the molecular level .

- Antioxidant Supplementation : Research investigating the effects of glutathione (GSH) and selenium (Se) supplementation found that these antioxidants effectively reduced the severity of liver damage induced by DONA. The study reported significant improvements in liver function markers and a decrease in oxidative stress levels among treated groups .

- Ginger Extract Protective Effects : A study highlighted the protective role of ginger extract against DONA-induced oxidative stress and inflammation in rat models. The extract was shown to enhance Nrf2 activation, a key regulator of antioxidant responses, thus mitigating cellular damage .

特性

IUPAC Name |

N,N-dioctylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34N2O/c1-3-5-7-9-11-13-15-18(17-19)16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYCLWANFMDRKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60212743 | |

| Record name | N-Nitroso-N-octyl-1-octanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6335-97-3 | |

| Record name | N-Nitroso-N-octyl-1-octanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6335-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrosodi-N-octylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006335973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioctylnitrosamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Nitroso-N-octyl-1-octanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。